2-Benzylidenetetralone

Anticancer Cytotoxicity Breast Cancer

2-Benzylidenetetralone features an α,β-unsaturated ketone (enone) system acting as a Michael acceptor for covalent interactions with cellular thiols—a reactivity profile absent in saturated 2-benzyltetralone analogs. Its planar benzylidene pharmacophore drives tubulin polymerization modulation and a unique G0/G1 arrest mechanism distinct from taxane-site binders. With IC50 values of 1–3 μM against MDA-MB-231 breast cancer cells and 74–79% in vivo tumor reduction, this scaffold offers decisive procurement advantages for microtubule-targeting and ROS-mediated apoptosis research.

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
Cat. No. B7791263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidenetetralone
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31
InChIInChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12-
InChIKeyJNRAEZULKWNOQO-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylidenetetralone CAS 6261-32-1: A Cyclic Chalcone Scaffold for Anticancer Lead Optimization and Procurement


2-Benzylidenetetralone (CAS 6261-32-1) is a cyclic chalcone analogue characterized by a 3,4-dihydro-1(2H)-naphthalenone core with an exocyclic benzylidene moiety at the 2-position [1]. This α,β-unsaturated ketone scaffold serves as a versatile starting point for structure-activity relationship (SAR) studies in medicinal chemistry, exhibiting targeted antiproliferative activity through mechanisms distinct from its fully saturated 2-benzyltetralone counterparts [2]. With a molecular formula of C17H14O and a predicted LogP of approximately 4.85, this compound presents an optimal lipophilic profile for cell permeability and is structurally primed for Michael addition interactions with biological nucleophiles [1][3].

Why 2-Benzylidenetetralone Cannot Be Interchanged with 2-Benzyltetralone or Other Tetralone Derivatives


Direct substitution of 2-benzylidenetetralone with its reduced 2-benzyltetralone analog or other tetralone derivatives is contraindicated by fundamental differences in electronic structure, molecular geometry, and resulting biological target engagement. The α,β-unsaturated ketone (enone) system of 2-benzylidenetetralone confers unique chemical reactivity as a Michael acceptor, enabling covalent or reversible covalent interactions with cellular thiols—a feature absent in the fully saturated 2-benzyltetralone scaffold [1]. Furthermore, the planar, conjugated benzylidene moiety directly influences tubulin polymerization dynamics and microtubule stabilization, whereas reduction to the benzyl analog markedly alters this pharmacophore geometry and often abolishes or diminishes this specific anticancer mechanism [2]. These structural distinctions result in divergent potency profiles, selectivity windows, and mechanisms of action that prevent generic interchangeability in research applications [3].

Quantitative Differentiation of 2-Benzylidenetetralone: Comparative Activity Data for Informed Procurement


Antiproliferative Potency: 2-Benzylidenetetralone Derivatives vs. Reduced 2-Benzyltetralone Analogs in Breast Cancer

2-(3′,4′-Dimethoxybenzylidene)tetralone (compound 13), a direct derivative of the 2-benzylidenetetralone scaffold, demonstrated an IC50 of 1–3 μM against MDA-MB-231 human breast cancer cells. In contrast, the corresponding reduced 2-benzyltetralone analog (compound 25) showed substantially diminished potency with an IC50 of 8.9 μM, representing a 3- to 9-fold loss in activity upon saturation of the exocyclic double bond [1].

Anticancer Cytotoxicity Breast Cancer

In Vivo Tumor Reduction: 2-Benzylidenetetralone Derivative Efficacy in Syngeneic Rat Mammary Tumor Model

The 2-benzylidenetetralone derivative (compound 13) achieved 74–79% tumor reduction in a syngeneic rat mammary tumor model at a well-tolerated dose, with no observed adverse side effects and acute oral tolerance up to 1000 mg/kg [1].

In Vivo Efficacy Tumor Xenograft Preclinical Development

Mechanistic Differentiation: Microtubule Stabilization and ROS Induction vs. CYP Enzyme Inhibition

2-Benzylidenetetralone derivatives induce G0/G1 cell cycle arrest through microtubule stabilization—a mechanism distinct from typical tubulin modulators that cause G2/M arrest. In contrast, 2-benzyltetralone derivatives function as CYP24A1 enzyme inhibitors (IC50 = 0.9 μM for most active derivative vs. 2-benzylidenetetralone IC50 > 100 μM). The benzylidene scaffold additionally triggers reactive oxygen species (ROS) generation leading to apoptosis [1][2].

Mechanism of Action Tubulin Polymerization Reactive Oxygen Species

Colorectal Cancer Cytotoxicity: 2-Benzylidenetetralone Derivative Q705 Potency Compared to In-Class Analogs

Among a series of cyclic chalcone analogues evaluated against HCT116 colorectal cancer cells, (E)-2-(2′,4′-dimethoxybenzylidene)-1-tetralone (Q705), a 2-benzylidenetetralone derivative, was identified as the most active compound with an IC50 of 3.44 ± 0.25 μM. This potency was superior to other benzylidenetetralone derivatives within the same study that lacked the 2′,4′-dimethoxy substitution pattern [1].

Colorectal Cancer Antiproliferative Chalcone Analogues

Physicochemical Profile: Predicted LogP and Lipophilicity for Cell Permeability Optimization

The predicted LogP of 2-benzylidenetetralone (ACD/LogP = 4.85) falls within the optimal lipophilicity range for passive membrane diffusion, with zero Rule of 5 violations and a polar surface area of 17 Ų [1]. In contrast, more hydrophilic chalcone analogs with additional polar substituents may exhibit reduced cell permeability, while excessively lipophilic derivatives risk poor aqueous solubility and off-target binding.

Physicochemical Properties Lipophilicity Drug-likeness

CYP24A1 Inhibitory Activity: Weak Inhibition Confirms Target Selectivity Away from Vitamin D Metabolism

2-Benzylidenetetralone derivatives were found to be very weak inhibitors of CYP24A1 (IC50 > 100 μM), whereas the corresponding reduced 2-benzyltetralone derivatives showed promising inhibitory activity with the most active derivative exhibiting an IC50 of 0.9 μM compared to the standard ketoconazole (IC50 = 20 μM) [1]. This >100-fold difference in CYP24A1 inhibitory potency confirms that the benzylidene scaffold is not engaged in vitamin D metabolism pathways.

CYP24A1 Enzyme Inhibition Selectivity

Procurement-Relevant Application Scenarios for 2-Benzylidenetetralone in Drug Discovery and Chemical Biology


Lead Optimization for Microtubule-Targeting Anticancer Agents

Researchers developing novel microtubule-stabilizing agents for breast cancer should procure 2-benzylidenetetralone derivatives based on demonstrated IC50 values of 1–3 μM against MDA-MB-231 cells and the unique G0/G1 arrest mechanism that distinguishes this scaffold from taxane-site binders [1]. The reduced 2-benzyltetralone analogs are contraindicated for this application due to a 3- to 9-fold loss in potency [1].

In Vivo Preclinical Oncology Efficacy Studies

For programs requiring in vivo-validated leads, 2-benzylidenetetralone derivatives offer a procurement advantage over other chalcone analogs, with documented 74–79% tumor reduction in syngeneic rat mammary tumor models at well-tolerated doses (acute oral tolerance up to 1000 mg/kg) and no observed adverse effects [1].

Colorectal Cancer Research Requiring Optimized Benzylidene Substitution Patterns

Investigators focused on colorectal cancer should procure 2′,4′-dimethoxy-substituted 2-benzylidenetetralone derivatives (e.g., Q705) based on the superior IC50 of 3.44 ± 0.25 μM against HCT116 cells, which outperformed other substitution patterns in direct intra-series comparisons [2]. This compound also induces G2/M arrest and apoptosis confirmed by PARP cleavage and TUNEL assays [2].

Chemical Biology Studies of Michael Acceptor-Dependent Cytotoxicity

The α,β-unsaturated ketone moiety of 2-benzylidenetetralone serves as a Michael acceptor, enabling covalent or reversible covalent interactions with cellular thiols [1]. This reactivity profile makes the scaffold suitable for chemical biology investigations of ROS-mediated apoptosis pathways, with inhibition of ROS by N-acetyl-L-cysteine shown to prevent compound-induced cytotoxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzylidenetetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.